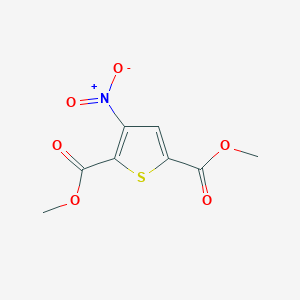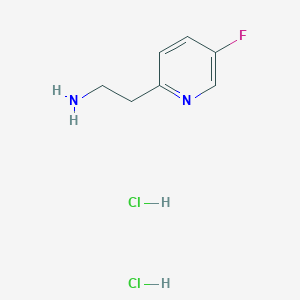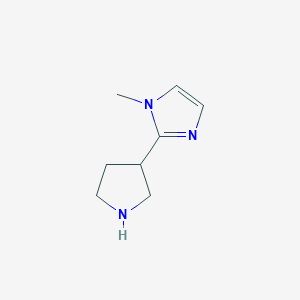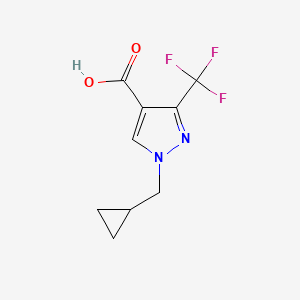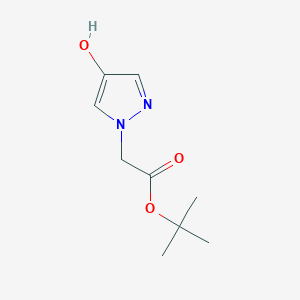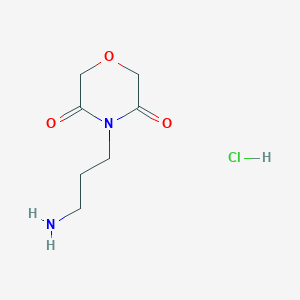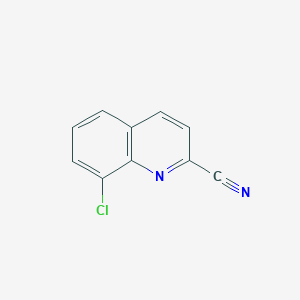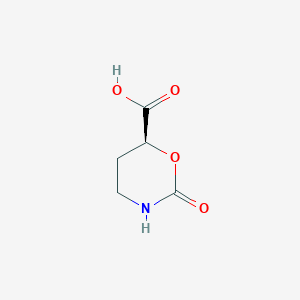
7-Fluor-1,2,3,4-tetrahydroisochinolin-6-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine is a useful research compound. Its molecular formula is C9H11FN2 and its molecular weight is 166.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herstellung von Fluor-tetrahydrochinolinen
Die Verbindung kann zur regioselektiven Herstellung von 6- und 7-Fluor-1,2,3,4-tetrahydrochinolinen verwendet werden . Dieses Verfahren umfasst die Cyclisierung von Catecholaminen mit einer N-Schutzgruppe zu 7-Hydroxy-1-azaspiro [4.5]deca-6,9-dien-8-onen und 6,7-Dihydroxy-1,2,3,4-tetrahydrochinolinen, gefolgt von Deoxyfluorierung .
Medizinisch-chemische Forschung
1,2,3,4-Tetrahydroisochinolin-Analoga, zu denen auch 7-Fluor-1,2,3,4-tetrahydroisochinolin-6-amin gehört, wurden auf ihre vielfältigen biologischen Aktivitäten gegen verschiedene infektiöse Krankheitserreger und neurodegenerative Erkrankungen untersucht . Das heterocyclische Gerüst dieser Verbindungen hat in der wissenschaftlichen Gemeinschaft viel Aufmerksamkeit erregt .
Synthese von fluorierten Benzothiazolen
Eine Reihe von fluorierten 1,2,4-Triazolo [3,4-b]benzothiazolen wurde durch Fusion des bewährten Antimykotika-Leads 1,2,4-Triazol mit dem fluorierten Benzothiazol-Kern synthetisiert . Dies unterstreicht das Potenzial von this compound bei der Synthese neuartiger fluorierter Verbindungen.
Organisch-chemische Forschung
4-Fluor-1,2,3,4-tetrahydroisochinolin-Derivate, die eng mit this compound verwandt sind, wurden zur Synthese verschiedener Verbindungen verwendet. Dies unterstreicht die Bedeutung solcher Verbindungen in der organischen Chemie.
Wirkmechanismus
- Target of Action The primary target of this compound is not explicitly mentioned in the available literature. However, related compounds (such as 6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one) have been studied for their enzyme inhibition properties.
- Mechanism studies indicate that related reactions proceed via a chemo- and regioselective SN2′/SNV pathway .
Mode of Action
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase and catechol-O-methyltransferase. These interactions can modulate the levels of neurotransmitters like dopamine and serotonin, influencing various physiological processes .
Cellular Effects
The effects of 7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitters. This compound can alter gene expression related to neurotransmitter synthesis and degradation, leading to changes in cellular metabolism and function. Additionally, it can impact the proliferation and differentiation of neuronal cells .
Molecular Mechanism
At the molecular level, 7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine exerts its effects through binding interactions with specific biomolecules. It can inhibit the activity of monoamine oxidase, leading to increased levels of neurotransmitters. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the breakdown of neurotransmitters. Furthermore, it can modulate gene expression by interacting with transcription factors involved in neurotransmitter synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in neurotransmitter levels and gene expression .
Dosage Effects in Animal Models
The effects of 7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine vary with different dosages in animal models. At low doses, the compound can enhance neurotransmitter levels and improve cognitive function. At high doses, it can lead to toxic effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without adverse outcomes .
Metabolic Pathways
7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine is involved in metabolic pathways related to neurotransmitter synthesis and degradation. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, influencing the metabolic flux of neurotransmitters. These interactions can lead to changes in metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transporters .
Subcellular Localization
The subcellular localization of 7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine is critical for its activity and function. It is directed to specific compartments within the cell, such as the mitochondria and nucleus, through targeting signals and post-translational modifications. These localizations enable the compound to interact with specific biomolecules and modulate cellular processes effectively .
Eigenschaften
CAS-Nummer |
1259326-50-5 |
|---|---|
Molekularformel |
C9H11FN2 |
Molekulargewicht |
166.20 g/mol |
IUPAC-Name |
7-fluoro-1,2,3,4-tetrahydroquinolin-6-amine |
InChI |
InChI=1S/C9H11FN2/c10-7-5-9-6(4-8(7)11)2-1-3-12-9/h4-5,12H,1-3,11H2 |
InChI-Schlüssel |
CEWVRTPBJJEYAK-UHFFFAOYSA-N |
SMILES |
C1CNCC2=CC(=C(C=C21)N)F |
Kanonische SMILES |
C1CC2=CC(=C(C=C2NC1)F)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


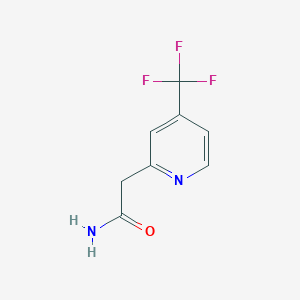

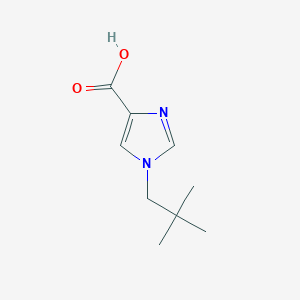

![[3-(2-Fluoro-4-methyl-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1473600.png)
